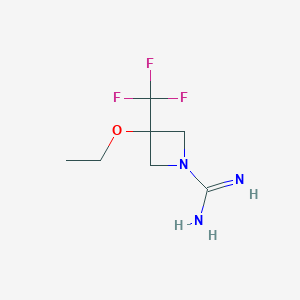

3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide

Description

Properties

IUPAC Name |

3-ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N3O/c1-2-14-6(7(8,9)10)3-13(4-6)5(11)12/h2-4H2,1H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWCEGSOUHCGAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CN(C1)C(=N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to their efficacy in biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide |

| CAS Number | 2098089-00-8 |

| Molecular Formula | C7H10F3N3O |

| Molecular Weight | 201.17 g/mol |

The biological activity of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in inflammatory pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit phosphodiesterases (PDEs), which play a crucial role in cellular signaling by degrading cyclic nucleotides (cAMP and cGMP). Inhibition of PDEs can lead to increased levels of these second messengers, enhancing various physiological responses.

- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), affecting downstream signaling pathways that regulate inflammation and immune responses.

Biological Activity Studies

Studies examining the biological activity of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide have reported various effects:

Anti-inflammatory Activity

In vitro assays have demonstrated that this compound exhibits significant anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in activated macrophages. For instance, a study showed that treatment with the compound led to a decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels.

Antimicrobial Activity

Research has indicated potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Studies

Several case studies highlight the therapeutic potential of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide:

- Asthma Model : In a murine model of asthma, administration of the compound significantly reduced airway hyperreactivity and eosinophil infiltration in lung tissues, suggesting its potential as a therapeutic agent for asthma management.

- Infection Models : In experiments involving bacterial infections, the compound demonstrated efficacy comparable to standard antibiotics, particularly against resistant strains.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Compound A | Moderate anti-inflammatory | Less potent than 3-Ethoxy compound |

| Compound B | Strong antimicrobial | Lacks anti-inflammatory properties |

| 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide | Significant anti-inflammatory and antimicrobial | Unique trifluoromethyl group enhances activity |

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general comparisons can be inferred based on related azetidine and heterocyclic compounds:

Azetidine-3-carboxylic Acid (CAS 36476-78-5)

- Structure : A simple azetidine derivative with a carboxylic acid group at the 3-position.

- Applications : Used as a laboratory chemical and intermediate in organic synthesis .

- Key Differences :

- Lacks the trifluoromethyl and ethoxy substituents, reducing lipophilicity and steric bulk.

- Carboxylic acid group confers higher polarity compared to the carboximidamide group in the target compound.

Pyridalyl (CAS 179101-81-6)

- Structure : A chlorinated phenyl ether with a pyridyloxy substituent, unrelated to azetidines.

- Applications : Used as an insecticide targeting Lepidoptera pests .

- Key Differences :

- Larger molecular weight (491.12 vs. ~250–300 estimated for the target compound).

- Contains halogenated aromatic rings, which enhance environmental persistence compared to aliphatic azetidines.

Hypothetical Analog: 3-(Trifluoromethyl)azetidine-1-carboxamide

- Structure : Similar to the target compound but lacks the ethoxy group.

- Theoretical Comparison: The ethoxy group in the target compound may improve solubility in organic solvents compared to non-ether analogs. Trifluoromethyl groups typically enhance metabolic stability and membrane permeability in drug-like molecules.

Challenges in Comparative Analysis

Data Limitations: No explicit data on the target compound’s physicochemical properties (e.g., logP, solubility) or biological activity is available in the provided evidence.

Structural Specificity : The combination of ethoxy, trifluoromethyl, and carboximidamide groups in the target compound makes direct comparisons with simpler azetidines or unrelated heterocycles (e.g., pyridalyl) speculative.

Functional Group Impact: Trifluoromethyl: Increases lipophilicity and resistance to oxidative metabolism compared to methyl or hydrogen substituents.

Preparation Methods

General Synthetic Strategy Overview

The preparation of 3-Ethoxy-3-(trifluoromethyl)azetidine-1-carboximidamide typically involves:

- Construction of the azetidine ring bearing a trifluoromethyl substituent at the 3-position.

- Introduction of the ethoxy group at the 3-position.

- Functionalization at the 1-position with a carboximidamide moiety.

This requires careful control of reaction conditions to maintain the four-membered azetidine ring and avoid polymerization or side reactions.

Key Preparation Steps and Methods

Synthesis of 3-Ethoxy-3-(trifluoromethyl)azetidine Precursors

Starting Materials and Precursors:

The synthesis often begins with 1-benzhydryl-3-hydroxyazetidine hydrochlorides or related azetidine intermediates, which can be converted to mesylate or sulfonate derivatives to activate the ring for nucleophilic substitution.Introduction of the Trifluoromethyl Group:

The trifluoromethyl substituent at the 3-position can be introduced via nucleophilic aromatic substitution or by using trifluoromethylated phenols or phenoxy derivatives as nucleophiles in the presence of phase transfer catalysts such as tetrabutylammonium bromide.Ethoxy Group Incorporation:

Ethoxy substitution is achieved through reaction with ethoxy-containing reagents or by displacement of leaving groups on the azetidine ring with ethoxy nucleophiles under reflux conditions in aprotic solvents.

Hydrogenolysis and Deprotection

Removal of Protecting Groups:

The protecting groups such as diphenylmethyl (benzhydryl) on the azetidine nitrogen are removed by catalytic hydrogenolysis using palladium on carbon in protic solvents like methanol or ethanol. This step is performed in the presence of a tertiary organic base (e.g., triethylamine) to stabilize the azetidine ring and prevent dimerization side reactions.By-product Handling:

Diphenylmethane is formed as a by-product during hydrogenolysis and can be removed by washing with aprotic solvents after converting the azetidine to its addition salt form.

Formation of Carboximidamide Group

Reaction with Nitrourea or Alkyl Isocyanates:

The azetidine intermediate is reacted with nitrourea or lower alkyl isocyanates in aprotic solvents such as toluene to introduce the carboximidamide functionality at the 1-position. This step typically follows hydrogenolysis without intermediate purification, enhancing overall yield.Isolation and Purification:

The final product is isolated by crystallization from solvents like isopropanol-water mixtures and dried under vacuum. NMR and melting point data confirm purity and structure.

Detailed Reaction Conditions and Yields

Research Findings and Process Optimization

Use of Tertiary Organic Base:

The addition of triethylamine during hydrogenolysis prevents formation of unwanted azetidine dimers, which are challenging to separate and reduce yield.Phase Transfer Catalysis:

Employing tetrabutylammonium bromide facilitates nucleophilic substitution on the azetidine ring, improving reaction rates and yields.Avoidance of Polymerization:

The described method minimizes polymerization products, which are common in azetidine chemistry, by controlling reaction conditions and using stabilizing agents.High Overall Yields:

The integrated process from azetidine precursor to carboximidamide product achieves high yields with minimal purification steps, making it efficient for scale-up.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome/Remarks |

|---|---|---|---|

| Mesylation of hydroxyazetidine | Methanesulphonyl chloride, triethylamine | Activation of hydroxyl group | Formation of reactive mesylate intermediate |

| Nucleophilic substitution | 3-Trifluoromethylphenol, NaOH, phase transfer catalyst | Introduction of trifluoromethyl and phenoxy group | High yield substitution on azetidine ring |

| Hydrogenolysis | H2, Pd/C, triethylamine | Deprotection of benzhydryl group | Clean removal of protecting group, stabilized ring |

| Carboximidamide formation | Nitrourea or alkyl isocyanate | Introduction of carboximidamide | Formation of target functional group |

| Purification | Crystallization, washing with aprotic solvents | Removal of by-products | Pure final compound with confirmed structure |

Additional Notes and Considerations

- The trifluoromethyl substituent imparts unique electronic properties to the azetidine ring, influencing reactivity and stability during synthesis.

- The ethoxy group at the 3-position is introduced via nucleophilic substitution or reductive amination strategies analogous to those used in related azetidine derivatives.

- Alternative synthetic routes involving cyclization of amidoxime intermediates or use of trifluoroacetic anhydride for trifluoromethylation have been reported for related compounds but require further adaptation for this specific compound.

- The described method from patent EP0131435B1 provides a robust and scalable approach with detailed reaction parameters and purification protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.